chroman 1

Description

Chroman 1 is a chroman-derived compound notable for its cytoprotective and cell viability-enhancing properties. In studies involving human embryonic stem cells (hESCs), this compound demonstrated synergistic effects when combined with Emricasan, a caspase inhibitor, significantly improving cell survival rates under stress conditions . This combination (C+E) enabled long-term cell culture maintenance (40 passages) while preserving pluripotency markers like NANOG .

Properties

IUPAC Name |

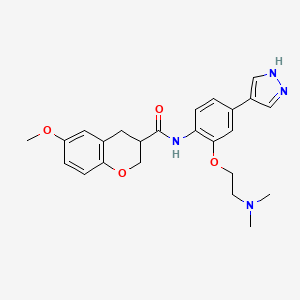

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMCPHQNWGXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis Using Chiral Auxiliaries

The foundational synthesis of Chroman 1 employs Oppolzer’s camphorsultam as a chiral auxiliary to establish the stereocenter at the C3 position of the chroman core . The process begins with the Baylis-Hillman reaction of salicaldehyde (2 ) and acrylonitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form nitrile 3 (73% yield). Hydrolysis of 3 under reflux with NaOH yields chromene acid 4 (92% yield) .

Key steps include:

-

Acylation and Asymmetric Reduction : Chromene acid 4 is converted to its acid chloride and coupled with (−)- or (+)-camphorsultam to form diastereomeric intermediates 5a and 5b . Subsequent reduction with L-selectride at −50°C yields (R)- and (S)-chromane derivatives 6a and 6b with >95% diastereomeric excess (de) .

-

Auxiliary Removal : Treatment of 6a and 6b with lithium hydroxide and hydrogen peroxide cleaves the camphorsultam group, producing enantiomerically pure chroman-3-acids 7a and 7b (>98% enantiomeric excess by chiral HPLC) .

| Step | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| Acylation | Oxalyl chloride, (−)-camphorsultam, NaH, toluene | 95% | Diastereomers 5a/5b |

| Reduction | L-selectride, THF, −50°C | 60–70% | 6a/6b (>95% de) |

| Auxiliary Removal | LiOH, H<sub>2</sub>O<sub>2</sub>, THF/H<sub>2</sub>O | 93–94% | 7a/7b (>98% ee) |

This method provided gram-scale quantities but faced scalability limitations due to low yields in the reduction step .

Ruthenium-Catalyzed Asymmetric Hydrogenation

To address scalability, a hydrogenation route was developed using H<sub>8</sub>-BINAP·Ru(II)Cl<sub>2</sub> as a catalyst . Chromene acid 4 undergoes asymmetric hydrogenation under 50 psi H<sub>2</sub> in methanol, directly yielding chroman acid 7a with 95% enantiomeric excess. This method eliminates the need for chiral auxiliaries and achieves higher throughput:

-

Catalyst : [(RuCl(H<sub>8</sub>-BINAP))<sub>2</sub>(μ-Cl)<sub>3</sub>][NH<sub>2</sub>Me<sub>2</sub>]

-

Conditions : 50 psi H<sub>2</sub>, MeOH, 25°C, 24 h

-

Yield : 89%

This approach is preferred for industrial-scale production due to reduced step count and improved efficiency.

Revised Synthetic Route for Inhibitor Assembly

The chroman core is coupled to a pyrazole-aniline moiety via a revised route to prevent racemization during downstream steps . The sequence involves:

-

Nucleophilic Substitution : 4-Bromo-2-fluoronitrobenzene (8 ) reacts with alcohols under basic conditions (NaH/KOt-Bu) to form aryl ethers 9 (61–72% yield).

-

Suzuki Coupling : Microwave-assisted coupling of 9 with 1H-pyrazole-4-boronic acid pinacol ester and Pd(PPh<sub>3</sub>)<sub>4</sub> yields nitro-pyrazole intermediates.

-

Nitro Reduction : Hydrogenation over 10% Pd/C reduces the nitro group to aniline 10 (72–87% yield).

-

Amide Coupling : Chroman acid 7a/7b is coupled to 10 using EDC/HOAt, followed by Boc deprotection with TFA to yield this compound (45–66% yield) .

| Intermediate | Key Transformation | Yield |

|---|---|---|

| 9 | Nucleophilic substitution | 61–72% |

| 10 | Nitro reduction | 72–87% |

| 11 | Amide coupling/Boc removal | 45–66% |

This route avoids racemization-prone steps and enables modular variation of the pyrazole and chroman subunits .

Analytical Characterization and Quality Control

This compound is characterized by:

Lot-specific certificates of analysis include residual solvent testing (e.g., DMSO <0.1%) and endotoxin levels (<0.1 EU/mg) .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Auxiliary | High enantioselectivity (>98% ee) | Low scalability; multi-step purification |

| Hydrogenation | Scalable; fewer steps | Requires specialized Ru catalysts |

| Revised Route | Racemization-free; modular | Moderate yields in coupling steps |

Industrial-Scale Considerations

For commercial production (e.g., Captivate Bio, Tocris), this compound is synthesized via the hydrogenation route, followed by HPLC purification to achieve >98% purity . Key process parameters include:

Chemical Reactions Analysis

Types of Reactions

chroman 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethoxy side chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Stem Cell Research

Chroman 1 has emerged as a critical compound in enhancing the viability and functionality of human pluripotent stem cells (hPSCs). In a study conducted by Singeç et al., the compound was found to significantly improve cell survival rates compared to the widely used ROCK inhibitor Y-27632. The combination of this compound with Emricasan and trans-ISRIB—collectively known as CEPT—demonstrated remarkable cytoprotective effects during various stem cell applications, including:

- Cryopreservation : this compound improved the survival rates of differentiated cells post-cryopreservation, with cardiomyocyte survival increasing by 36% and motor neuron survival by 63% compared to controls .

- Single-cell Cloning : The compound facilitated more efficient single-cell cloning processes, which are vital for gene editing and establishing cell lines .

Table 1: Efficacy of this compound in Stem Cell Applications

| Application | Improvement (%) | Comparison Compound |

|---|---|---|

| Cardiomyocyte Survival | +36% | DMSO |

| Motor Neuron Survival | +63% | DMSO |

| Long-term Pluripotency Maintenance | Maintained | Y-27632 |

Cardioprotection

This compound's role in cardioprotection is particularly noteworthy. It has been shown to induce vasodilation without adversely affecting left ventricular function or blood pressure during myocardial infarction. In vivo studies indicated that this compound did not significantly impair left ventricular ejection fraction (LVEF) while effectively inducing dose-dependent vasodilation .

Table 2: Cardiovascular Effects of this compound

| Parameter | Result | Dose Range (µg/kg) |

|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | No significant change | 30-300 |

| Mean Arterial Pressure (MAP) | Slight decrease at high doses | >100 |

| Vasodilation EC50 | 95% CI [5.1e-008, 2.2e-007] | N/A |

Drug Development

This compound's unique pharmacological profile has positioned it as a promising scaffold for developing new therapeutic agents. Its selective inhibition of ROCK2 over related kinases makes it a candidate for further exploration in treating diseases characterized by excessive ROCK activity, such as cancer and cardiovascular diseases .

Case Study: PD-L1 Inhibition

Recent research has identified chroman-like small molecules that inhibit the PD-1/PD-L1 interaction, showcasing this compound's potential beyond ROCK inhibition. This application may have implications for enhancing immune responses in cancer therapy .

Mechanism of Action

The mechanism of action of chroman 1 involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chroman derivatives exhibit diverse biological activities depending on their structural modifications. Below is a comparative analysis of Chroman 1 and key analogs:

Structural and Functional Differences

| Compound | Core Structure | Key Substituents/Modifications | Primary Biological Activity | Target/Mechanism |

|---|---|---|---|---|

| This compound | Chroman nucleus | Undisclosed (likely optimized for synergy) | Cytoprotection, cell viability | Caspase inhibition (with Emricasan) |

| 3-(Dipropylamino)chroman derivatives | Chroman + 3-dipropylamino group | 8-aryl or 8-aroyl substitutions | High 5-HT1A receptor affinity | Serotonergic signaling modulation |

| Compound 6i (Rawat et al.) | Chroman + Schiff base/isatin | Hydroxyl and methyl groups at position 6 | Anti-breast cancer (GI50 = 34.7 µM) | MCF-7 cell line inhibition |

| 6-Fluorochroman triazoles | 6-fluorochroman + 1,2,4-triazole | Fluorine atom at position 6 | Dual antimicrobial/antifungal | Sodium channel blockade |

| Spirobenzofuranone-chroman hybrids | Chroman + spirobenzofuranone | Spirocyclic architecture | Anticancer, CNS modulation | Structural disruption of enzyme targets |

Key Findings:

- Receptor Specificity: this compound’s mechanism is distinct from 3-(dipropylamino)chroman derivatives, which exhibit high 5-HT1A receptor affinity but lower D2A receptor activity . This highlights how substituents (e.g., 8-aryl groups) fine-tune receptor interactions.

- Anticancer Activity: Compound 6i, a chroman-Schiff base hybrid, outperforms this compound in direct anticancer effects (GI50 = 34.7 µM vs. Hydroxyl groups in its chroman ring enhance antiepileptic activity, a feature absent in this compound .

Synergistic vs. Standalone Efficacy

- This compound requires Emricasan for maximal effect, whereas compounds like 6i and 6l (antiepileptic chromans) function independently .

- Fluorochroman triazoles () rely on heterocyclic appendages (e.g., 1,2,4-triazole) for antimicrobial activity, unlike this compound’s caspase-dependent synergy .

Toxicity Profiles

- Similarly, antiepileptic chroman derivatives (e.g., 6b, 6g) lack neurotoxicity in rotarod tests .

- In contrast, antifungal chroman-phenylhydrazones () may require optimization due to interactions with fungal enzymes (e.g., Met79, Phe255) that could cross-react with human targets .

Tables

Biological Activity

Chroman 1 is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2), a key regulator in various cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits remarkable selectivity for ROCK2 over other kinases. The IC50 values indicate its potency:

- ROCK2 : 1 pM

- ROCK1 : 52 pM

- MRCK : 150 nM

- PKA : >20,000 nM

- AKT1 : >20,000 nM

This >2000-fold selectivity for ROCK2 makes this compound a valuable tool for studying ROCK-related pathways and their implications in various diseases, particularly in cancer and neurodegeneration .

Cytoprotective Effects

This compound has been shown to enhance the survival of pluripotent stem cells (PSCs) when used in combination with other compounds such as Emricasan, Polyamines, and trans-ISRIB (collectively referred to as CEPT). Notably:

- The CEPT combination improved cardiomyocyte survival by 36% and motor neuron survival by 63% after cryopreservation compared to controls .

Table 1: Effects of this compound on Cell Survival

| Cell Type | Survival Improvement (%) | Control Comparison |

|---|---|---|

| Cardiomyocytes | 36% | DMSO |

| Motor Neurons | 63% | DMSO |

| Pluripotent Stem Cells | Significant increase | N/A |

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Stem Cell Viability :

- Cancer Research :

- Neuroprotection :

Comparative Analysis with Other ROCK Inhibitors

This compound has been compared to other ROCK inhibitors like Y-27632. It exhibited superior potency and selectivity, making it a promising candidate for therapeutic applications in regenerative medicine and cancer therapy.

Table 2: Comparison of ROCK Inhibitors

| Compound | IC50 (ROCK2) | IC50 (ROCK1) | Selectivity Ratio (ROCK2/ROCK1) |

|---|---|---|---|

| This compound | 1 pM | 52 pM | >2000 |

| Y-27632 | ~10 nM | ~100 nM | <10 |

Q & A

Q. What are the standard synthetic methods for Chroman derivatives, and how are they characterized?

Chroman derivatives are typically synthesized via nucleophilic substitution and condensation reactions. For example, hydrazine moieties attack ester groups in precursor compounds (e.g., Trolox derivatives), followed by condensation with anhydrides to form chroman anhydride analogs . Characterization involves melting point analysis, FT-IR, H-NMR, C-NMR, and mass spectrometry to confirm structural integrity .

Q. Which in vitro assays are used to evaluate Chroman 1’s anticancer activity?

The MTT assay is commonly employed to assess cytotoxicity against cancer cell lines like MCF-7 (breast cancer). Growth inhibition (GI) values, such as 34.7 µM for compound 6i, are calculated using dose-response curves. Anticancer activity is validated via cell viability assays and comparison with reference drugs .

Q. How are Chroman derivatives screened for antiepileptic potential?

The pentylenetetrazole (PTZ)-induced seizure model and maximal electroshock (MES) test are standard methods. Neurotoxicity is evaluated via the rotarod test to exclude motor coordination impairments. Compounds like 6b–6l are prioritized if they outperform reference drugs (e.g., phenytoin) in seizure suppression .

Q. What analytical techniques confirm this compound’s purity and identity?

High-performance liquid chromatography (HPLC) and spectral techniques (e.g., H-NMR, C-NMR) are critical. For novel compounds, elemental analysis and X-ray crystallography may supplement structural validation .

Advanced Research Questions

Q. How to design experiments evaluating dual anticancer and antiepileptic activities of Chroman analogs?

Adopt a multi-target drug discovery approach:

- Step 1: Synthesize derivatives with pharmacophores targeting both pathways (e.g., isatin-Schiff base hybrids for kinase inhibition and GABA modulation) .

- Step 2: Use parallel bioassays: MCF-7 cytotoxicity (GI) and PTZ/MES models for seizure suppression .

- Step 3: Validate selectivity via kinase profiling (e.g., HotSpot assay) to exclude off-target effects .

Q. How to resolve contradictions in this compound’s target specificity across studies?

- Approach 1: Replicate assays under standardized conditions (e.g., 50 nM this compound vs. 10 µM Y-27632) to compare ROCK1/2 inhibition .

- Approach 2: Use orthogonal methods (e.g., thermal shift assays) to confirm binding affinity.

- Approach 3: Cross-validate with RNAi knockdown models to isolate ROCK-dependent effects .

Q. What strategies optimize this compound in cell culture for long-term pluripotent stem cell maintenance?

- Protocol: Combine this compound (50 nM) with cytoprotective agents (e.g., Emricasan) in ultra-low attachment plates to reduce apoptosis.

- Validation: Monitor karyotype stability and pluripotency markers (OCT4, NANOG) over 40+ passages .

Q. How to analyze dose-response data from this compound bioassays statistically?

- Model: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Controls: Include vehicle and reference inhibitors (e.g., Y-27632) to normalize responses.

- Reporting: Provide 95% confidence intervals for IC/GI values and use ANOVA for multi-group comparisons .

Q. What methodologies ensure reproducibility in kinase inhibition assays?

- Standardization: Use consistent ATP concentrations (e.g., 10 µM) and kinase lot numbers.

- Controls: Include reference inhibitors and Z’-factor calculations to validate assay robustness.

- Documentation: Follow MIAME guidelines for metadata reporting (e.g., buffer composition, incubation times) .

Methodological Considerations

- Data Contradictions: Address variability in IC values by repeating assays across independent labs and using isoform-specific ROCK constructs .

- Synthesis Reproducibility: Publish detailed reaction schemes, including solvent ratios, temperature, and catalyst concentrations .

- Ethical Reporting: Disclose all negative results (e.g., neurotoxicity in rotarod tests) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.